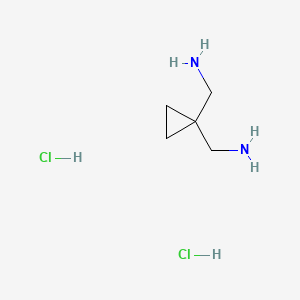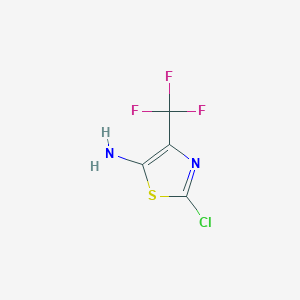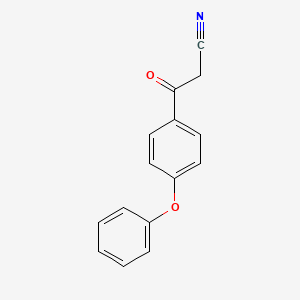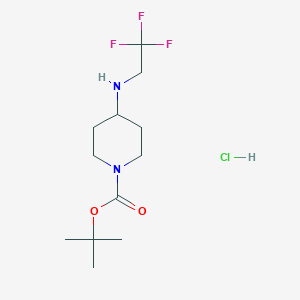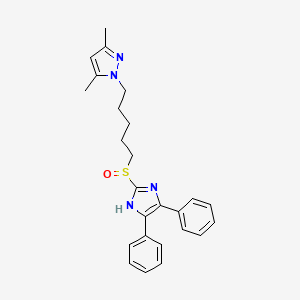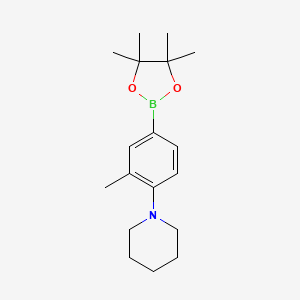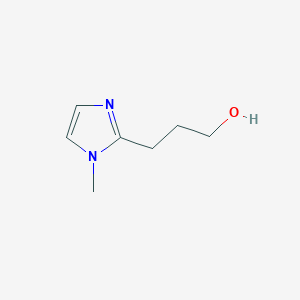
3-(1-methyl-1H-imidazol-2-yl)propan-1-ol
概要
説明
“3-(1-methyl-1H-imidazol-2-yl)propan-1-ol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular structure of “this compound” includes an imidazole ring attached to a propyl group with a hydroxyl (OH) group at the end . The InChI code for this compound is 1S/C7H12N2O/c1-9-5-4-8-7(9)3-2-6-10/h4-5,10H,2-3,6H2,1H3 .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 140.19 . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用
Antifungal Activity
One significant application of compounds related to 3-(1-methyl-1H-imidazol-2-yl)propan-1-ol is in antifungal activities. For instance, derivatives of this compound have been synthesized and evaluated for their effectiveness against various fungi, including Candida albicans and Aspergillus fumigatus. Such compounds exhibit promising antifungal properties, making them potential candidates for treating fungal infections (Chevreuil et al., 2007).
Anticancer and Antimicrobial Properties
Additionally, variants of this molecule have been explored for their potential in anticancer and antimicrobial treatments. Studies have shown that certain derivatives exhibit significant activity against bacterial strains like Bacillus subtilis and limited antileukemic activities, indicating their potential in medical treatments (Şenkardeş et al., 2020).
Synthesis and Optimization of Derivatives
The synthesis and optimization of various derivatives of this compound have been an area of research focus, particularly in creating analogs with improved biological activities. These studies aim to develop compounds with enhanced antifungal, antibacterial, and anticancer properties, expanding the potential applications in the pharmaceutical sector (Lebouvier et al., 2020).
Solubility and Interaction Studies
Research has also been conducted on the solubility of imidazoles, including this compound, in various solvents. Understanding these solubility properties is crucial for developing effective pharmaceutical formulations. Additionally, studies have investigated the interactions of such compounds with different molecules, which is vital for predicting their behavior in biological systems (D. and Kozłowska et al., 2002).
Ionic Liquids and Hydrolytic Properties
Derivatives of this compound have been used in the synthesis of ionic liquids, which have applications in various industrial and research fields due to their unique properties. Additionally, the hydrolytic properties of metal complexes containing these derivatives have been a subject of investigation, contributing to understanding their potential industrial applications (Borowiecki et al., 2013).
Safety and Hazards
The safety information for “3-(1-methyl-1H-imidazol-2-yl)propan-1-ol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
将来の方向性
作用機序
Target of Action
It’s known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . This suggests that the compound may interact with a variety of targets, depending on its specific structure and functional groups.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and changes induced by this compound would depend on its structure and the nature of its target.
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it’s likely that this compound could affect multiple pathways, leading to various downstream effects .
Result of Action
Given the broad range of activities associated with imidazole derivatives, it’s likely that this compound could induce a variety of effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
3-(1-methyl-1H-imidazol-2-yl)propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form hydrogen bonds with other biomolecules, affecting their stability and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding often involves hydrogen bonding and hydrophobic interactions. Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and altering their affinity for specific DNA sequences . These interactions can lead to changes in the transcription of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can lead to toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a small increase in dosage can lead to a significant change in the compound’s impact on the organism.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of key metabolites in the cell . The compound’s metabolism can also affect its overall bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and function . For example, higher concentrations of this compound in certain tissues can lead to more pronounced effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may accumulate in the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression . Alternatively, it may localize to the mitochondria, affecting metabolic processes and energy production.
特性
IUPAC Name |
3-(1-methylimidazol-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-9-5-4-8-7(9)3-2-6-10/h4-5,10H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLAKOUCKWSZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136609-58-0 | |
| Record name | 3-(1-methyl-1H-imidazol-2-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


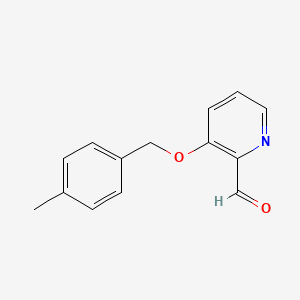
![N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B3236194.png)
